molecular formula CH2CaO2 B1196663 Calcium formate CAS No. 544-17-2

Calcium formate

Cat. No.: B1196663
CAS No.: 544-17-2
M. Wt: 86.10 g/mol
InChI Key: FVLFCWAFYBQKJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Calcium formate is primarily used as a technological additive (functional group: preservative) in animal feed . Its main targets are the microbes that can spoil the feed, including bacteria such as E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus hirae, and fungi like Aspergillus niger and Candida albicans .

Mode of Action

This compound acts by acidifying the feed, which creates an unfavorable environment for microbial growth, thus preserving the feed and increasing its shelf life . About 15 g of this compound addition per kg of feed lowers its pH by one .

Biochemical Pathways

It is known that calcium plays a crucial role in almost all biochemical signaling and physiological functions . The concentration and duration of intracellular calcium signaling are the crucial determinants of which signaling should be ‘turn on’ and/or ‘turn off’ .

Pharmacokinetics

Calcium, in general, is absorbed by the gastrointestinal tract in a vitamin d-dependent manner; it is filtered by renal glomeruli and up to 99% is reabsorbed by passive and active processes . Only 50–250 mg/day is excreted in urine .

Result of Action

The primary result of this compound’s action is the preservation of animal feed by preventing microbial growth . On a cellular level, calcium is involved in several biological functions, such as cell signaling, neural transmission, muscle function, blood coagulation, membrane and cytoskeletal regulation, secretion, and biomineralisation .

Chemical Reactions Analysis

Types of Reactions

Calcium formate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce calcium carbonate and carbon dioxide.

    Reduction: It can act as a reducing agent in certain chemical processes.

    Substitution: this compound can participate in substitution reactions where the formate ion is replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound include calcium carbonate, carbon dioxide, and various organic compounds depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

CAS No.

544-17-2

Molecular Formula

CH2CaO2

Molecular Weight

86.10 g/mol

IUPAC Name

calcium;diformate

InChI

InChI=1S/CH2O2.Ca/c2-1-3;/h1H,(H,2,3);

InChI Key

FVLFCWAFYBQKJS-UHFFFAOYSA-N

SMILES

C(=O)[O-].C(=O)[O-].[Ca+2]

Canonical SMILES

C(=O)O.[Ca]

Color/Form

Orthorhombic crystals or crystalline powder
White or pale yellow, crystalline powde

density

2.015
Density (bulk): 1150 kg/m³

melting_point

Greater than 300 °C

544-17-2

physical_description

DryPowder;  Liquid;  PelletsLargeCrystals
WHITE-TO-YELLOW CRYSTALS OR CRYSTALLINE POWDER.

Pictograms

Corrosive; Irritant

Related CAS

64-18-6 (Parent)

solubility

Practically insol in alc
In water, 170 g/l @ 20 °C
Solubility in water, g/100ml at 20 °C: 16

Synonyms

aluminum formate
ammonium formate
ammonium tetraformate
calcium formate
chromic formate
cobalt(II) formate dihydrate
cobaltous formate
cupric formate
formate
formic acid
formic acid, 14C-labeled
formic acid, aluminum salt
formic acid, ammonium (2:1) salt
formic acid, ammonium (4:1) salt
formic acid, ammonium salt
formic acid, cadmium salt
formic acid, calcium salt
formic acid, cesium salt
formic acid, cobalt (+2) salt
formic acid, copper (+2) salt
formic acid, copper salt
formic acid, copper, ammonium salt
formic acid, copper, nickel salt
formic acid, cromium (+3) salt
formic acid, cromium (+3), sodium (4:1:1) salt
formic acid, lead (+2) salt
formic acid, lead salt
formic acid, lithium salt
formic acid, magnesium salt
formic acid, nickel (+2) salt
formic acid, nickel salt
formic acid, potassium salt
formic acid, rubidium salt
formic acid, sodium salt
formic acid, sodium salt, 13C-labeled
formic acid, sodium salt, 14C-labeled
formic acid, strontium salt
formic acid, thallium (+1) salt
formic acid, zinc salt
lead formate
lithium formate
magnesium formate
methanoic acid
nickel formate
nickel formate dihydrate
potassium formate
sodium formate
strontium formate
zinc formate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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Synthesis routes and methods II

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium formate
Reactant of Route 2
Calcium formate
Customer
Q & A

ANone: Calcium formate acts as an acidifier in the digestive system of animals. While it doesn't directly lower pH in the feed, upon ingestion and reaching the acidic environment of the stomach, formic acid is released. This release contributes to a lower gastric pH, which can be beneficial for nutrient digestion and absorption, particularly in young animals. [, ]

ANone: Research indicates that pigs fed free this compound exhibited an increase in somatostatin-producing cells within the gastric mucosa. Interestingly, no significant changes were observed in the number of enterochromaffin-like cells, which are responsible for histamine production. []

ANone: this compound is represented by the molecular formula Ca(HCOO)2 and has a molecular weight of 130.116 g/mol. [, ]

ANone: Various spectroscopic techniques can be employed to characterize this compound. Fourier Transform Infrared (FTIR) spectroscopy helps identify characteristic functional groups like carboxylates. X-ray diffraction (XRD) provides insights into the crystal structure and phase composition. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, can determine the chemical shift anisotropy of the formate ion. [, , ]

ANone: Studies show that adding this compound to cement pastes can enhance their early strength. This improvement stems from this compound's ability to accelerate cement hydration, promoting the formation of calcium hydroxide and improving the overall hydration degree of the paste. Furthermore, it refines the pore structure, reducing porosity, and leading to a denser, stronger matrix. [, ]

ANone: Research suggests that the positive impact of this compound on early strength development is more pronounced in ordinary Portland cement pastes compared to Portland cement pastes with higher slag content. This difference likely arises from variations in the hydration kinetics and the composition of hydration products formed in each type of cement. []

ANone: In the context of biomass pyrolysis, this compound acts as an effective hydrogen donor. When co-fed with biomass, such as pine, during catalytic fast pyrolysis over a HZSM-5 catalyst, it significantly promotes the production of desirable monocyclic aromatic hydrocarbons (MAHs) while suppressing the formation of less desirable polycyclic aromatic hydrocarbons (PAHs). []

ANone: Comparative studies using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) revealed that this compound exhibits a superior ability to supply hydrogen during the pyrolysis process compared to methanol or PET. This enhanced hydrogen donation significantly contributes to the increased yield of MAHs from biomass. []

ANone: This section was not extensively covered in the provided research papers.

ANone: The provided research papers didn't delve deep into systematic SAR studies of this compound.

ANone: Studies show that the method of this compound delivery significantly impacts its effects. For instance, in weaning pigs, free this compound negatively affects parietal cell populations in the stomach, while fat-protected this compound doesn't exhibit this adverse effect. This difference highlights the importance of formulation in mitigating potential drawbacks while preserving the beneficial aspects of this compound. []

ANone: This aspect was not the central focus of the provided research papers.

ANone: Following oral administration, this compound is rapidly absorbed into the bloodstream. Peak plasma formate concentrations are achieved approximately 60 minutes after ingestion. Elimination occurs rapidly, primarily through oxidation, with a half-life of roughly 59 minutes. This quick elimination suggests that even with repeated daily dosing, significant formate accumulation is unlikely. []

ANone: Research suggests that this compound shows potential as an effective preservative in animal feed. Although the exact mechanism of action needs further investigation, studies indicate its potential to inhibit microbial growth in feedstuffs. [, ]

ANone: Research on Japanese pear trees (cv. Kosui) showed that applying a 1% this compound solution to pistils just before or 24 hours after pollination effectively thinned 30-40% of the flowers. This thinning effect is attributed to this compound's inhibitory action on pollen germination and tube elongation, ultimately reducing fertilization. Importantly, the treatment did not negatively affect the size or sugar content of the harvested fruits. []

ANone: This aspect was not extensively covered in the provided research papers.

ANone: Research suggests that oral administration of this compound in dairy cows, at appropriate doses, appears to be safe. Studies where cows received this compound orally did not show any adverse clinical signs, changes in blood parameters (haptoglobin and pepsinogen), or significant damage to the abomasum upon necropsy. These findings indicate that this compound, unlike calcium chloride, might be a safer alternative for calcium supplementation in this context. [, ]

ANone: This area was not the primary focus of the provided research papers.

ANone: This specific area was not extensively covered in the provided research papers.

ANone: The solubility of this compound in various solvents is typically determined using a static equilibrium method. This method involves adding an excess amount of this compound to the solvent, allowing sufficient time for equilibrium to be reached, and then accurately measuring the concentration of dissolved this compound in the saturated solution. Different analytical techniques, such as titration or spectroscopic methods, can be used for quantification. []

ANone: Research indicates that the solubility of this compound is influenced by both the temperature and the composition of the solvent mixture. For instance, in binary solvent mixtures of methanol, ethanol, n-propanol, or acetone with water, the solubility of this compound increased with both increasing temperature and increasing water content. []

ANone: This specific aspect was not the central theme of the provided research papers.

ANone: This topic was not explicitly discussed in the provided research papers.

ANone: The provided research papers did not delve into the immunogenic potential of this compound.

ANone: This aspect was not extensively explored in the provided research papers.

ANone: The research papers didn't focus on this compound's interaction with drug-metabolizing enzymes.

ANone: While both this compound and calcium chloride are sources of calcium, research suggests that this compound might be a safer alternative for oral administration in cattle. Calcium chloride solutions are known to cause gastrointestinal irritation, while studies indicate that appropriately administered this compound does not cause such adverse effects. []

ANone: Yes, research highlights the feasibility of producing this compound using industrial waste streams. One method involves utilizing the waste liquid generated during the production of oxammonium hydrochloride, which contains formic acid. This method not only offers environmental benefits by reducing waste but also provides a cost-effective route for this compound synthesis. []

ANone: This aspect was not a primary focus of the provided research papers.

ANone: This specific area was not extensively covered in the provided research papers.

ANone: this compound finds applications across diverse fields. It can act as a hydrogen donor in biomass pyrolysis for biofuel production. In agriculture, it serves as a chemical thinner for fruit trees. It is also explored in material science for modifying the properties of polymers, like nylon 6, to create porous structures. These varied applications highlight the versatility of this compound across different scientific disciplines. [, , ]

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